REACTION_CXSMILES
|
[SH:1][CH2:2][CH2:3][C:4]([O:6][CH3:7])=[O:5].C[O-].[Na+].Cl[CH:12]([CH3:17])[C:13](OC)=O.C(O)(=O)C.C([O-])=O.[NH4+:25]>CO.O.C1(C)C(C)=CC=CC=1>[NH2:25][C:13]1[CH:12]([CH3:17])[S:1][CH2:2][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:1.2,5.6|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
61.3 g
|
Type
|
reactant
|
Smiles
|
SCCC(=O)OC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
NaOMe
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
63.2 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OC)C
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
94.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
830 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0-10° C. for a further 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
at 0-5° C.
|
Type
|
CUSTOM
|
Details
|
were metered in over 50 min
|
Duration
|
50 min
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
DISTILLATION
|
Details
|
Subsequently, the methanol was substantially distilled off
|
Type
|
DISTILLATION
|
Details
|
to be distilled off at the same time
|
Type
|
ADDITION
|
Details
|
were added at 70° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was subsequently cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
After the separation of the phases
|
Type
|
WASH
|
Details
|
the combined organic phases were subsequently washed once more with 100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
After 12 h under reflux
|
Duration
|
12 h
|
Type
|
CONCENTRATION
|
Details
|
the workup was effected by substantial concentration
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 200 ml each time of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (Na2SO4)
|
Type
|
DISTILLATION
|
Details
|
After the solvent had been distilled off under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(CSC1C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |